![molecular formula C23H21N3O3S B4895033 N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide, also known as MIH, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MIH is a hydrazone derivative, which is a class of compounds that have been extensively studied for their diverse biological activities.
Scientific Research Applications
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to possess a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has also been shown to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Furthermore, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to possess antiviral activity against herpes simplex virus type 1 and 2.
Mechanism of Action
The mechanism of action of N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and cell proliferation. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer therapy. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and β-glucuronidase, which are involved in DNA replication and metabolism.
Biochemical and Physiological Effects:
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune responses, and the inhibition of angiogenesis. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to increase the production of reactive oxygen species, which can lead to cellular damage and apoptosis. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a critical role in the immune response against cancer and infectious diseases. Additionally, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has several advantages for lab experiments, including its high potency and selectivity, which make it a promising candidate for drug development. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is also relatively easy to synthesize and can be obtained in large quantities. However, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide also has some potential toxicity concerns, which need to be addressed in future studies.
Future Directions
There are several future directions for research on N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide, including its optimization for drug development, its combination with other anticancer agents, and its evaluation in preclinical and clinical studies. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide can be further modified to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility and stability. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide can also be combined with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce its toxicity. Furthermore, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide can be evaluated in preclinical and clinical studies to determine its safety and efficacy in humans. Overall, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
In conclusion, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is a novel compound with promising applications in scientific research. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to possess potent anticancer, antifungal, antibacterial, and antiviral properties, and its mechanism of action involves the inhibition of various cellular processes. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations that need to be addressed in future studies. There are several future directions for research on N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide, including its optimization for drug development, its combination with other anticancer agents, and its evaluation in preclinical and clinical studies. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide involves the reaction of 3-methoxybenzaldehyde with indole-3-carboxaldehyde in the presence of hydrazine hydrate and sodium acetate to form the corresponding hydrazone. The hydrazone is then reacted with benzenesulfonyl chloride in the presence of triethylamine to form N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide. The overall synthesis of N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is shown in Figure 1.
properties
IUPAC Name |
N-[(Z)-[1-[(3-methoxyphenyl)methyl]indol-3-yl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-29-20-9-7-8-18(14-20)16-26-17-19(22-12-5-6-13-23(22)26)15-24-25-30(27,28)21-10-3-2-4-11-21/h2-15,17,25H,16H2,1H3/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGNHJCEOJLNHD-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=NNS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)/C=N\NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(Z)-[1-(3-methoxybenzyl)-1H-indol-3-yl]methylidene}benzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

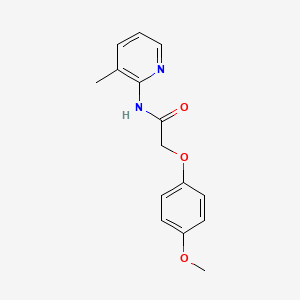
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
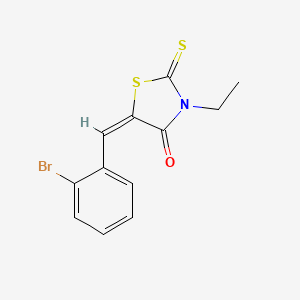
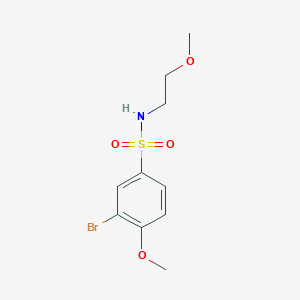
![bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
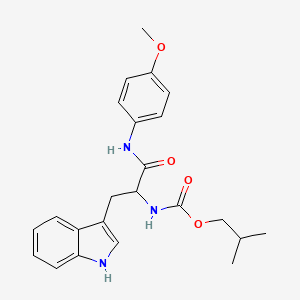
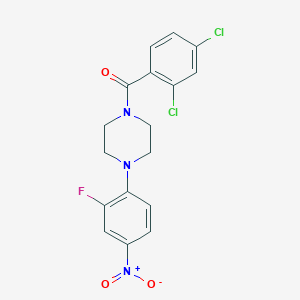
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
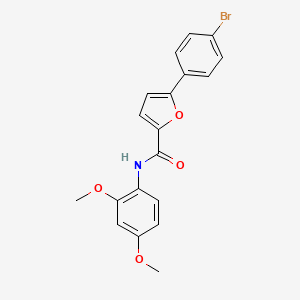
![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
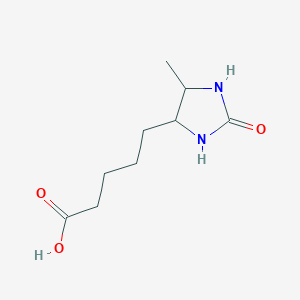
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)